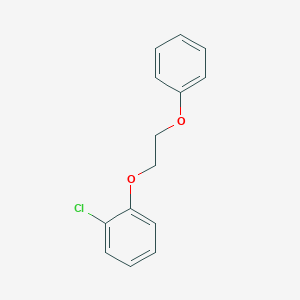![molecular formula C15H9Cl2F3O2 B14340734 Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]- CAS No. 92887-02-0](/img/structure/B14340734.png)
Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]- is a complex organic compound characterized by the presence of both methoxy and trifluoromethyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]- typically involves the reaction of 3,5-dichloro-4-methoxybenzoyl chloride with 2-(trifluoromethyl)phenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy-substituted derivatives.
Applications De Recherche Scientifique
Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (4-chlorophenyl)phenyl-: Similar structure but with a single chloro group.
Methanone, (3-methylphenyl)phenyl-: Contains a methyl group instead of chloro and methoxy groups.
Methanone, (4-hydroxyphenyl)phenyl-: Features a hydroxy group instead of methoxy and chloro groups.
Uniqueness
Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]- is unique due to the presence of both electron-withdrawing (chloro and trifluoromethyl) and electron-donating (methoxy) groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
92887-02-0 |
|---|---|
Formule moléculaire |
C15H9Cl2F3O2 |
Poids moléculaire |
349.1 g/mol |
Nom IUPAC |
(3,5-dichloro-4-methoxyphenyl)-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H9Cl2F3O2/c1-22-14-11(16)6-8(7-12(14)17)13(21)9-4-2-3-5-10(9)15(18,19)20/h2-7H,1H3 |
Clé InChI |
CIKUHKXFHUCWTO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Cl)C(=O)C2=CC=CC=C2C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14340670.png)




![2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione](/img/structure/B14340705.png)
![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)


![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)

